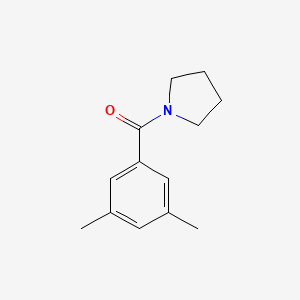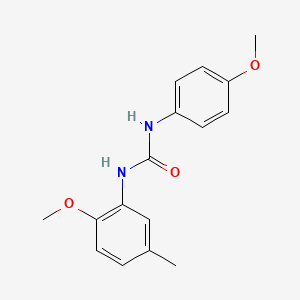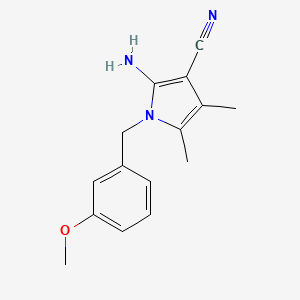![molecular formula C18H22N4O B5838403 N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)
N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide, commonly known as PMPA, is a small molecule that has been widely studied for its potential therapeutic applications. PMPA is a phosphonate analogue of adenosine monophosphate (AMP) and has been shown to exhibit potent antiviral activity against a variety of viruses, including HIV, HBV, and HSV-2.
作用機序
PMPA is a nucleotide analogue that inhibits the activity of the viral reverse transcriptase enzyme by binding to the active site of the enzyme and preventing the incorporation of nucleotides into the growing viral DNA chain. This results in the inhibition of viral replication and the production of infectious viral particles.
Biochemical and Physiological Effects:
PMPA has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new antiviral therapies. In addition to its antiviral activity, PMPA has also been shown to have anti-inflammatory and neuroprotective effects in animal models, suggesting that it may have potential therapeutic applications beyond antiviral therapy.
実験室実験の利点と制限
PMPA has several advantages for use in lab experiments, including its potent antiviral activity, low toxicity, and good pharmacokinetic properties. However, PMPA is a small molecule and may not be suitable for use in certain experimental systems, such as those involving large macromolecules or complex cellular environments.
将来の方向性
Future research on PMPA should focus on the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. In addition, further studies are needed to elucidate the mechanism of action of PMPA and to identify potential off-target effects. Finally, the potential therapeutic applications of PMPA beyond antiviral therapy should be explored, particularly in the areas of inflammation and neuroprotection.
合成法
The synthesis of PMPA involves the reaction of 2-pyridinemethanol with piperazine, followed by the reaction of the resulting compound with 4-(bromomethyl)phenylacetic acid. The final product is obtained after purification by column chromatography. The synthesis of PMPA has been optimized to improve the yield and purity of the compound, and several modifications have been made to the original method to achieve this.
科学的研究の応用
PMPA has been extensively studied for its antiviral activity against HIV, HBV, and HSV-2. In vitro studies have shown that PMPA inhibits the replication of these viruses by blocking the activity of the viral reverse transcriptase enzyme. PMPA has also been shown to be effective against drug-resistant strains of these viruses, making it a promising candidate for the development of new antiviral therapies.
特性
IUPAC Name |
N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-15(23)20-17-7-5-16(6-8-17)14-21-10-12-22(13-11-21)18-4-2-3-9-19-18/h2-9H,10-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMWLTTWEIOICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)


![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)



![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)

![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)